molecular formula C19H16ClNO5S2 B4297282 N-[3-(BENZENESULFONYL)-4-HYDROXY-5-METHYLPHENYL]-4-CHLOROBENZENE-1-SULFONAMIDE

N-[3-(BENZENESULFONYL)-4-HYDROXY-5-METHYLPHENYL]-4-CHLOROBENZENE-1-SULFONAMIDE

Cat. No.: B4297282
M. Wt: 437.9 g/mol
InChI Key: YETDNWSMKXUKDP-UHFFFAOYSA-N
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Description

N-[3-(BENZENESULFONYL)-4-HYDROXY-5-METHYLPHENYL]-4-CHLOROBENZENE-1-SULFONAMIDE is an organic compound belonging to the class of benzenesulfonamides These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(BENZENESULFONYL)-4-HYDROXY-5-METHYLPHENYL]-4-CHLOROBENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[3-(BENZENESULFONYL)-4-HYDROXY-5-METHYLPHENYL]-4-CHLOROBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution of the chloro group can result in various substituted derivatives.

Scientific Research Applications

N-[3-(BENZENESULFONYL)-4-HYDROXY-5-METHYLPHENYL]-4-CHLOROBENZENE-1-SULFONAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[3-(BENZENESULFONYL)-4-HYDROXY-5-METHYLPHENYL]-4-CHLOROBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic pathways and cellular processes, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(BENZENESULFONYL)-4-HYDROXY-5-METHYLPHENYL]-4-CHLOROBENZENE-1-SULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

N-[3-(benzenesulfonyl)-4-hydroxy-5-methylphenyl]-4-chlorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO5S2/c1-13-11-15(21-28(25,26)17-9-7-14(20)8-10-17)12-18(19(13)22)27(23,24)16-5-3-2-4-6-16/h2-12,21-22H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YETDNWSMKXUKDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)S(=O)(=O)C2=CC=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[3-(BENZENESULFONYL)-4-HYDROXY-5-METHYLPHENYL]-4-CHLOROBENZENE-1-SULFONAMIDE
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N-[3-(BENZENESULFONYL)-4-HYDROXY-5-METHYLPHENYL]-4-CHLOROBENZENE-1-SULFONAMIDE
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N-[3-(BENZENESULFONYL)-4-HYDROXY-5-METHYLPHENYL]-4-CHLOROBENZENE-1-SULFONAMIDE
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N-[3-(BENZENESULFONYL)-4-HYDROXY-5-METHYLPHENYL]-4-CHLOROBENZENE-1-SULFONAMIDE
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N-[3-(BENZENESULFONYL)-4-HYDROXY-5-METHYLPHENYL]-4-CHLOROBENZENE-1-SULFONAMIDE
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N-[3-(BENZENESULFONYL)-4-HYDROXY-5-METHYLPHENYL]-4-CHLOROBENZENE-1-SULFONAMIDE

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